molecular formula C12H16ClN3O2 B592304 tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1053656-57-7

tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No. B592304
M. Wt: 269.729
InChI Key: XYHXUYOSXZHUSZ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It is related to other compounds such as “tert-Butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate” and “6-TERT-BUTYL 4-ETHYL 2-(METHYLTHIO)-7,8-DIHYDROPYRIDO[4,3-D]PYRIMIDINE” which have been studied for various applications12.



Synthesis Analysis

There is no specific information available on the synthesis of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate”. However, related compounds have been synthesized using various methods3. For example, “tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate” has been synthesized using a mutant alcohol dehydrogenase of Lactobacillus kefir3.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” is not explicitly available. However, related compounds such as “tert-Butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate” have a molecular weight of 304.171.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate”. However, related compounds have been involved in various chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” are not explicitly available. However, related compounds have been analyzed for their properties. For example, “tert-Butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate” is a solid1.


Scientific Research Applications

Synthesis of Novel Compounds

Research into tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate and its derivatives focuses on the synthesis of novel compounds, particularly for applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems highlights the compound's role as a precursor in the development of complex heterocyclic structures with potential biological activity (Bakhite, Yamada, & Al‐Sehemi, 2005).

Interaction with Glycine Esters

Studies on the interaction of similar pyrimidine derivatives with glycine esters under various conditions reveal the synthesis pathway of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This research provides insight into the reactivity of pyrimidine compounds and their potential as intermediates for further chemical transformations (Zinchenko et al., 2018).

Development of Polyfunctional Thiazolo[3,2-c]pyrimidines

Another significant application is the development of polyfunctional thiazolo[3,2-c]pyrimidines. The synthesis of new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives demonstrates the utility of tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate derivatives as key intermediates in creating compounds with potential pharmacological activities (Litvinchuk et al., 2021).

Safety And Hazards

The safety and hazards of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” are not known. However, related compounds have been classified for their hazards. For example, “tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate” has hazard statements H302, H315, H319, H3356.


Future Directions

The future directions of “tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate” are not known. However, related compounds have been studied for their potential applications in various fields7.


properties

IUPAC Name

tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(6-16)14-7-15-10(8)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXUYOSXZHUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680916
Record name tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

CAS RN

1053656-57-7
Record name tert-Butyl 4-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester (1.4 g, 5.6 mmol) and triphenylphosphine (2.9 g, 11.1 mmol) was stirred in DCE (41 mL) until the solution became clear, and then carbon tetrachloride (1.6 mL, 16.7 mmol) was added. The reaction mixture was heated to 70° C. and stirred for 2.5 hours. The volatiles were removed in vacuo and the crude material was directly purified by flash chromatography on silica gel (0-50% EtOAc/heptanes) to afford the title compound as an off-white solid (1.31 g, 87% yield). MS (ESI) m/e (M+H+): 269.73
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
41 mL
Type
solvent
Reaction Step Three
Yield
87%

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